An In-depth Technical Guide to the Physicochemical Properties of 6-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine)
An In-depth Technical Guide to the Physicochemical Properties of 6-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine)
A Note to the Reader: The initial request for a technical guide on the physicochemical properties of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine did not yield specific experimental or computed data in publicly accessible scientific literature and databases. This suggests that this particular N-butyl derivative is a niche compound that is not extensively characterized.
In the spirit of providing a comprehensive and scientifically grounded resource, this guide will focus on the well-documented parent compound, 6-phenyl-1,3,5-triazine-2,4-diamine , also known as Benzoguanamine . The principles, experimental methodologies, and the significance of the physicochemical properties discussed herein are directly applicable to the study of its derivatives, including the N-butyl variant. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this class of compounds.
Introduction and Scientific Context
6-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine) is a heterocyclic compound belonging to the triazine family. Triazines are six-membered rings containing three nitrogen atoms and are of significant interest in medicinal chemistry and materials science.[1] Benzoguanamine itself serves as a foundational structure for the synthesis of more complex molecules and is used in the production of resins and polymers.[2] Understanding the physicochemical properties of this core structure is paramount for predicting the behavior of its derivatives in biological and chemical systems. These properties govern a molecule's solubility, permeability, and interaction with biological targets, which are critical considerations in drug design and materials science.[2]
Molecular and Structural Characteristics
The fundamental identity of a molecule is defined by its structure. For Benzoguanamine, the key identifiers are:
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Molecular Formula: C₉H₉N₅[3]
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Molecular Weight: 187.20 g/mol [3]
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CAS Number: 91-76-9[3]
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Synonyms: Benzoguanamine, 2,4-Diamino-6-phenyl-1,3,5-triazine[3]
The structure consists of a central 1,3,5-triazine ring substituted with a phenyl group and two amino groups. This arrangement of aromatic and amino functionalities dictates its chemical reactivity and physical behavior.
Caption: 2D Chemical Structure of Benzoguanamine.
Physicochemical Properties: A Tabular Summary
The following table summarizes the key physicochemical properties of Benzoguanamine, compiled from various sources. These values are crucial for predicting its behavior in different environments.
| Property | Value | Source(s) |
| Physical State | White crystalline powder | [3] |
| Melting Point | 227–228 °C | [2][3] |
| Boiling Point | >350 °C (decomposes) | [2] |
| Density | 1.40 g/cm³ at 25 °C | [2][3] |
| Water Solubility | 0.03 g/100 mL at 20°C (very poor) | [2][3] |
| LogP (Octanol/Water) | 1.36 - 1.38 | [2][3] |
| pKa (Predicted) | 4.22 ± 0.10 | [2][5] |
In-Depth Analysis of Key Properties
Solubility
Solubility is a critical parameter for any compound intended for biological application. Benzoguanamine is characterized by its poor solubility in water (0.03 g/100ml at 20°C).[2][3] It is also insoluble in benzene but shows solubility in methyl cellosolve and is soluble in alcohol and ether.[3][5] This solubility profile is a direct consequence of its molecular structure: the phenyl group imparts significant hydrophobic character, while the amino and triazine nitrogen atoms provide sites for hydrogen bonding, allowing for some interaction with polar solvents.
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Causality: The large, nonpolar phenyl ring dominates the molecule's interaction with water, limiting its solubility despite the presence of hydrogen bond donors and acceptors. In drug development, poor aqueous solubility can hinder oral absorption and formulation. Strategies such as salt formation (by protonating the basic triazine ring) or the use of co-solvents are often employed to overcome this limitation.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a LogP value of approximately 1.36, Benzoguanamine is moderately lipophilic.[3]
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Expertise & Experience: A LogP in this range suggests that the molecule can partition into lipid environments, such as cell membranes. This is a crucial factor for passive diffusion across biological barriers. However, a delicate balance is required; excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to proteins and tissues. The N-butyl derivative of this compound would be expected to have a significantly higher LogP due to the addition of the lipophilic butyl chain.
Acidity and Basicity (pKa)
The predicted pKa of 4.22 corresponds to the protonation of one of the nitrogen atoms in the triazine ring.[2][5] This indicates that Benzoguanamine is a weak base.
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Trustworthiness: The ionization state of a molecule at physiological pH (around 7.4) is dictated by its pKa. Since the pKa of Benzoguanamine is 4.22, it will be predominantly in its neutral, un-ionized form at physiological pH. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile. The neutral form is generally more capable of crossing lipid membranes than its charged counterpart.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the determination of these properties must follow robust, validated protocols. Below are representative workflows for key physicochemical measurements.
Workflow for Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining intrinsic solubility.
Caption: Shake-Flask Method for Solubility Determination.
Step-by-Step Protocol:
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Preparation: Add an excess amount of Benzoguanamine to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Analyze the concentration of Benzoguanamine in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve with known concentrations must be used for accurate quantification.
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Result: The measured concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.
Workflow for LogP Determination (Shake-Flask Method)
This method directly measures the partitioning of a compound between two immiscible liquids.
Caption: Shake-Flask Method for LogP Determination.
Step-by-Step Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
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Partitioning: Dissolve a known amount of Benzoguanamine in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
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Equilibration: Shake the mixture vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and octanol layers and determine the concentration of Benzoguanamine in each phase using a suitable analytical technique like HPLC.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
The physicochemical properties of 6-phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine) define its behavior in chemical and biological systems. Its moderate lipophilicity, poor aqueous solubility, and weak basicity are key characteristics that would be significantly altered by the addition of an N-butyl group. The experimental workflows outlined provide a framework for the systematic characterization of Benzoguanamine and its derivatives, ensuring the generation of reliable data crucial for advancing research in drug discovery and materials science.
References
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PubChem. CID 139175070 | C18H18N10. National Center for Biotechnology Information. Available from: [Link]
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de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available from: [Link]
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ChemBK. 2,4-Diamino-6-phenyl-1,3,5-triazine. Available from: [Link]
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PubChem. Benzoguanamine | C9H9N5 | CID 7064. National Center for Biotechnology Information. Available from: [Link]
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de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Available from: [Link]
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Cheméo. Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Available from: [Link]
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Alzchem Group. 2,4-Diamino-6-phenyl-1,3,5-triazine. Available from: [Link]
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Patel, K., et al. (2019). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. ResearchGate. Available from: [Link]
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Chemical-Suppliers.com. 1,3,5-Triazine-2,4-diamine, 6-phenyl- | CAS 91-76-9. Available from: [Link]
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